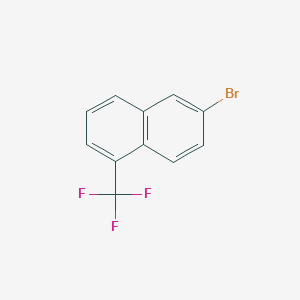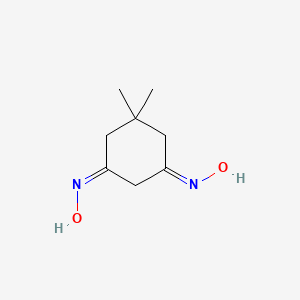
5,5-Dimethyl-1,3-cyclohexanedione dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,3-cyclohexanedione dioxime is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of 5,5-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone. This compound is characterized by the presence of two oxime groups attached to the cyclohexanedione ring, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3-cyclohexanedione dioxime typically involves the reaction of 5,5-Dimethyl-1,3-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the dioxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1,3-cyclohexanedione dioxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanedione derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-1,3-cyclohexanedione dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in biochemical assays to detect and quantify aldehydes and ketones.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,3-cyclohexanedione dioxime involves the formation of stable complexes with metal ions through its oxime groups. These complexes can then participate in various catalytic and redox reactions. The molecular targets include metal ions such as copper, iron, and nickel, which are essential for the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): The parent compound, used widely in organic synthesis.
1,3-Cyclohexanedione: A simpler analog without the dimethyl groups.
Cyclohexane-1,3-dione dioxime: Similar structure but without the dimethyl groups.
Uniqueness
5,5-Dimethyl-1,3-cyclohexanedione dioxime is unique due to the presence of both dimethyl groups and oxime functionalities, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(NZ)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6-,10-7+ |
Clé InChI |
INCDZDUOXAORNG-PCCLLEMOSA-N |
SMILES isomérique |
CC1(C/C(=N/O)/C/C(=N/O)/C1)C |
SMILES canonique |
CC1(CC(=NO)CC(=NO)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
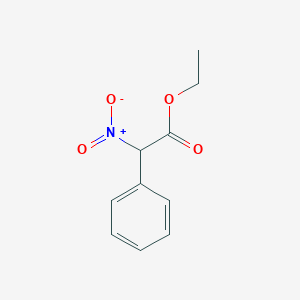
![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

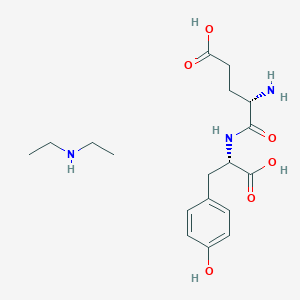
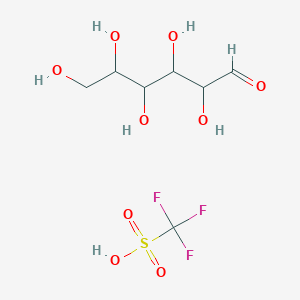

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)
![N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide](/img/structure/B14798855.png)
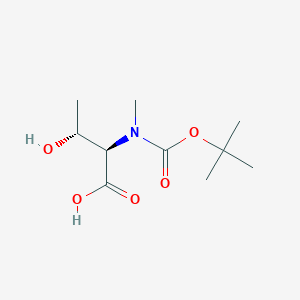
![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
